

An In-Depth Review of the Pharmacological Activities of Schisantherin B

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Compound of Interest

Compound Name: *Schisantherin B*

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For Researchers, Scientists, and Drug Development Professionals

Schisantherin B, a dibenzocyclooctadiene lignan isolated from the fruit of *Schisandra chinensis*, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.^[1] This technical guide provides a comprehensive overview of the current understanding of **Schisantherin B**'s biological effects, with a focus on its anti-cancer, neuroprotective, and hepatoprotective properties. The information is presented to support further research and drug development endeavors.

Anti-Cancer Activity

Schisantherin B exhibits significant anti-tumor activity against a variety of cancers by inhibiting cell proliferation, inducing apoptosis, and triggering cell cycle arrest.^{[2][3]} Its cytotoxic effects have been demonstrated in numerous cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values of **Schisantherin B** against various cancer cell lines are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
A549	Lung Adenocarcinoma	Not specified, dose-dependent inhibition	72	[4] [5]
GBC-SD	Gallbladder Cancer	~60	48	[6] [7]
NOZ	Gallbladder Cancer	~60	48	[6] [7]
Caski	Cervical Cancer	Not specified, dose-dependent inhibition	24	[8]
HepG2	Hepatocellular Carcinoma	Not specified, dose-dependent inhibition	Not specified	[9]
Bel7402	Hepatocellular Carcinoma	Not specified, enhanced cisplatin sensitivity	Not specified	[10]
Melanoma Cells	Melanoma	Not specified, dose-dependent inhibition	Not specified	[11]
Prostate Cancer Cells	Prostate Cancer	Not specified, induces apoptosis	Not specified	[2]
Glioma Cells	Glioma	Not specified, induces apoptosis	Not specified	[2]

Quantitative Data: In Vivo Anti-Tumor Efficacy

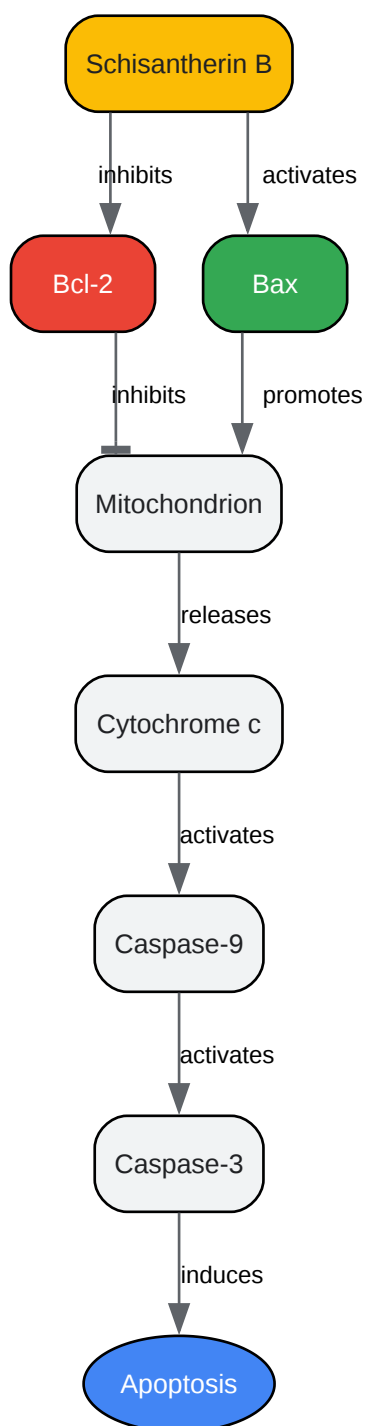
In vivo studies using animal models have corroborated the anti-cancer potential of **Schisantherin B**.

Animal Model	Cancer Type	Dosage	Treatment Duration	Key Findings	Reference
Nude mice with NOZ cell xenografts	Gallbladder Cancer	30 and 100 mg/kg	15 days (administered every 2 days)	Significant decrease in tumor weight.	[12]
Caski cell-xenograft BALB/c nude mice	Cervical Cancer	20 mg/kg (with 10 mg/kg docetaxel)	30 days	Marked inhibition of tumor growth.	[8] [13]
Melanoma animal model	Melanoma	Not specified	Not specified	Significantly inhibited tumor growth.	[11]

Signaling Pathways in Anti-Cancer Activity

Schisantherin B exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Schisantherin B promotes apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[\[6\]](#) This leads to the activation of caspases, including caspase-3 and caspase-9, culminating in programmed cell death.[\[6\]](#)

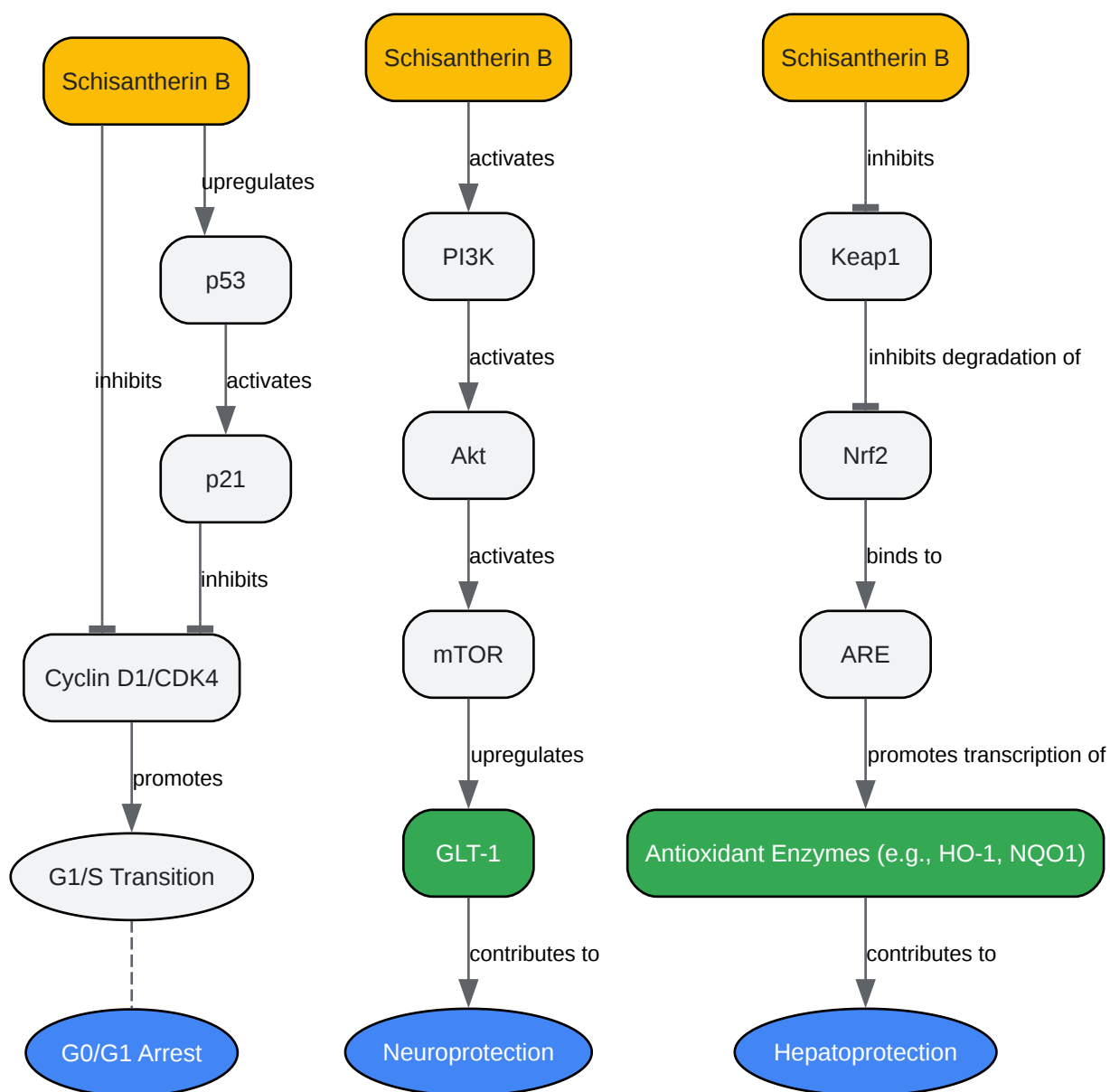


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Schisantherin B-induced intrinsic apoptosis pathway.

Schisantherin B can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, in gallbladder cancer cells, it causes G0/G1 phase arrest by downregulating

cyclin D1 and CDK4.[6] In other cancer cells, it has been reported to induce arrest at the S or G2/M phases through modulation of other cyclins and CDKs.[2]



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Phone: (601) 213-4426

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